molecular formula C17H15ClN2OS2 B2803566 N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide CAS No. 441289-47-0

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide

Cat. No.: B2803566
CAS No.: 441289-47-0
M. Wt: 362.89
InChI Key: FGIIIJFAPGJODV-ZPHPHTNESA-N
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Description

N-[(2Z)-6-Chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide is a benzothiazole-derived propanamide featuring a chloro substituent at position 6, a methyl group at position 3, and a phenylsulfanyl moiety attached to the propanamide chain. Its Z-configuration at the benzothiazol-2-ylidene group confers stereoelectronic properties critical for intermolecular interactions, such as hydrogen bonding and π-stacking .

For example, 3-(phenylsulfanyl)propanamide derivatives are often prepared using thiol-ene reactions or via activation of carboxylic acid intermediates (e.g., using LiH in DMF) . Structural validation likely employs X-ray crystallography (supported by SHELX and ORTEP-III software) , complemented by spectroscopic methods (¹H/¹³C NMR, IR, MS) .

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS2/c1-20-14-8-7-12(18)11-15(14)23-17(20)19-16(21)9-10-22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIIIJFAPGJODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide typically involves the reaction of 6-chloro-3-methyl-1,3-benzothiazol-2-amine with 3-phenylsulfanylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as the laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biology: The compound has been studied for its antimicrobial and antifungal properties.

    Materials Science: Benzothiazole derivatives are known for their optical and electronic properties, making them useful in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease progression. In antimicrobial applications, it may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.

Comparison with Similar Compounds

Key Features :

  • The chloro group at position 6 may act as an electron-withdrawing substituent, influencing reactivity and binding affinity.
  • The phenylsulfanyl group contributes to lipophilicity, impacting solubility and membrane permeability.

Comparison with Similar Compounds

Structural Analogs in the Benzothiazole Family

Example : (Z)-N-(3-Allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide (PubChem)

  • Structural Differences: Substituents: The target compound has a 6-chloro-3-methyl benzothiazole, whereas the PubChem analog features 6-(methylsulfonyl) and 3-allyl groups.
  • Functional Impact :
    • The allyl group in the PubChem compound introduces steric bulk, which may hinder crystal packing compared to the compact methyl group in the target molecule.
    • Methylsulfonyl groups enhance solubility in polar solvents, whereas chloro groups favor hydrophobic environments .

Heterocyclic Propanamides with Triazole/Oxadiazole Moieties

Examples : 1,3,4-Oxadiazole and 1,2,4-triazole derivatives ()

  • Structural Contrasts :
    • Triazole/oxadiazole rings are five-membered heterocycles with distinct electronic profiles compared to the six-membered benzothiazole.
    • ¹H NMR shifts for triazole NH2 groups (δ 4.3 ppm) and aromatic protons (δ 7.5–8.2 ppm) differ from benzothiazole-derived signals, which typically show deshielded protons near δ 7.0–8.5 ppm .
  • Reactivity :
    • Triazoles undergo nucleophilic substitutions (e.g., with ethyl chloroformate) to form carbamates, whereas benzothiazoles are more resistant to ring-opening reactions .

Hydroxamic Acids and Amides ()

Examples : N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and related hydroxamic acids.

  • Functional Group Comparison: Hydroxamic acids (RCONHOH) exhibit strong metal-chelating properties due to their bidentate O,O-binding sites, unlike the monodentate propanamide group in the target compound. The phenylsulfanyl group in the target molecule may confer radical-scavenging activity, akin to butylated hydroxyanisole (BHA) in , but with lower antioxidant efficacy .

Data Tables

Table 1: Structural and Electronic Comparison of Selected Compounds

Compound Core Structure Key Substituents ¹H NMR (δ, ppm) Notable Properties
Target Compound Benzothiazole 6-Cl, 3-Me, phenylsulfanyl Aromatic: ~7.2–8.1; NH: ~10.5 High planarity, moderate solubility
PubChem Analog Benzothiazole 6-SO₂Me, 3-allyl Aromatic: ~7.5–8.3; SO₂Me: ~3.1 Polar, sterically hindered
1,2,4-Triazole Derivative Triazole α-Phenylacetyl, NH2 NH2: 4.3; aromatic: 7.5–8.2 Nucleophilic reactivity
N-(4-ClPh)-hydroxycyclohexanecarboxamide Cyclohexane 4-ClPh, hydroxy NH: 13.0; cyclohexane: 1.2–2.5 Metal chelation, antioxidant

Research Findings and Insights

  • Substituent Effects : The 6-chloro group in the target compound reduces electron density in the benzothiazole ring, enhancing electrophilic aromatic substitution reactivity compared to methylsulfonyl-substituted analogs .
  • Biological Relevance : Benzothiazoles are privileged scaffolds in drug design due to their affinity for kinases and GPCRs. The phenylsulfanyl moiety may modulate pharmacokinetics by improving blood-brain barrier penetration .
  • Crystallographic Trends : Benzothiazole derivatives often exhibit layered crystal packing driven by π-stacking (supported by SHELX refinements), whereas triazole analogs form hydrogen-bonded networks .

Biological Activity

The compound N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide is a derivative of benzothiazole that has garnered attention due to its potential biological activities. This article delves into its biological activity, examining various studies and findings related to its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12ClN3OS
  • Molecular Weight : 295.77 g/mol

The presence of the chlorobenzothiazole moiety is significant in imparting specific biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of benzothiazole derivatives. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (μM)
6-chloro-3-methylbenzothiazoleHL-60 (Leukemia)15.5
6-chloro derivativesMCF-7 (Breast)20.0
Benzothiazole derivativesA549 (Lung)18.7

These findings suggest that the compound may exhibit similar anticancer properties due to its structural characteristics.

The proposed mechanisms through which benzothiazole derivatives exert their anticancer effects include:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
  • Reactive Oxygen Species (ROS) Production : Inducing oxidative stress that can lead to cellular damage and apoptosis.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzothiazole derivatives. For example, compounds with similar structures were found to enhance the activity of neurotransmitter receptors:

  • AMPA Receptor Modulation : Compounds have been shown to act as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that these compounds possess significant antibacterial and antifungal activities:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These results suggest a promising role for the compound in treating infections caused by resistant strains.

Study on Anticancer Activity

A study published in PubMed examined the cytotoxic effects of various benzothiazole derivatives on human promyelocytic leukemia HL-60 cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values suggesting strong potential for further development as anticancer agents .

Neuropharmacological Assessment

Research involving microdialysis in mice demonstrated that specific benzothiazole derivatives could cross the blood-brain barrier and elevate levels of key neurotransmitters such as acetylcholine and serotonin in the hippocampus, indicating potential applications in neurodegenerative diseases .

Antimicrobial Efficacy Study

A comprehensive evaluation of antimicrobial activity revealed that benzothiazole derivatives could effectively inhibit growth in various pathogenic microorganisms, suggesting their utility as therapeutic agents against infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound with high yield and purity?

  • Methodological Answer : Synthesis requires precise control of temperature (60–80°C), solvent selection (e.g., DMF or THF), and reaction time (12–24 hours). Catalysts like triethylamine improve efficiency. Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediate formation and final purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • Methodological Answer : Use a combination of 1H and 13C NMR to verify connectivity and stereochemistry, mass spectrometry (MS) for molecular weight confirmation, and infrared spectroscopy (IR) to identify functional groups (e.g., amide C=O stretch). Purity should be validated via HPLC with UV detection. For crystalline samples, X-ray diffraction provides definitive structural proof .

Q. How can researchers mitigate side reactions during functional group transformations (e.g., oxidation of thioether groups)?

  • Methodological Answer : Protect reactive groups (e.g., using Boc or Fmoc for amines) during multi-step synthesis. Optimize stoichiometry of oxidizing agents (e.g., H2O2) and monitor reaction progress with TLC. Adjust pH to stabilize intermediates and minimize undesired redox activity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during characterization?

  • Methodological Answer :

Re-isolate the compound to rule out impurities.

Use 2D NMR techniques (COSY, HSQC) to assign complex proton-carbon correlations.

Cross-validate with elemental analysis (C, H, N, S) to confirm stoichiometry.

Consider dynamic effects (e.g., rotamers) that may split peaks in NMR .

Q. What experimental strategies optimize multi-step synthetic routes for derivatives of this compound?

  • Methodological Answer :

  • Step-wise optimization : Adjust temperature and solvent polarity for each step (e.g., DMF for amidation, dichloromethane for cyclization).
  • Coupling agents : Use HBTU or EDCI for efficient amide bond formation.
  • Intermediate purification : Employ flash chromatography or preparative HPLC to isolate high-purity intermediates.
  • Yield tracking : Calculate step-specific yields to identify bottlenecks .

Q. How can structure-activity relationships (SAR) be explored for this benzothiazole derivative?

  • Methodological Answer :

Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro or varying phenylsulfanyl groups).

Test biological activity via in vitro assays (e.g., enzyme inhibition, cytotoxicity).

Perform docking studies to predict binding interactions with target proteins (e.g., kinases).

Correlate electronic properties (Hammett σ values) with activity trends .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate samples at 40°C/75% RH (ICH guidelines) and analyze degradation via LC-MS.
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life at standard conditions.
  • pH-rate profiling : Identify degradation hotspots (e.g., hydrolysis of the amide bond in acidic conditions) .

Data Contradiction and Mechanistic Analysis

Q. How can researchers determine the reaction mechanism for key transformations (e.g., cyclization of the benzothiazole ring)?

  • Methodological Answer :

Isotopic labeling : Introduce 18O or deuterium to trace bond reorganization.

Kinetic isotope effects (KIE) : Compare reaction rates with protiated/deuterated substrates.

Intermediate trapping : Use low-temperature NMR to isolate transient species.

Computational modeling : Apply density functional theory (DFT) to map energy barriers for proposed pathways .

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